molecular formula C8H9ClN4 B2471995 2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1201687-89-9

2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2471995
CAS No.: 1201687-89-9
M. Wt: 196.64
InChI Key: VSEUPWULGKBBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Properties

IUPAC Name

2-(chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEUPWULGKBBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate reagents. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under acidic conditions, often using acetic acid as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines, oxides, and reduced derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound is believed to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
  • Case Study : A study on similar triazolo derivatives showed IC50 values ranging from 10 to 30 μM against breast and lung cancer cell lines, indicating potent anticancer activity.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against a range of bacteria and fungi.

  • In Vitro Studies : Tests have revealed that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This property suggests its potential use in developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound.

  • Mechanism : It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
  • Case Study : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers.

Pesticidal Activity

The compound's structure suggests potential applications as a pesticide or herbicide.

  • Bioassays : Preliminary studies indicate effectiveness against common agricultural pests and weeds.
  • Field Trials : Ongoing research aims to evaluate its efficacy and safety in real-world agricultural settings.

Polymer Chemistry

2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can serve as a building block in the synthesis of novel polymers.

  • Properties : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties.
  • Research Findings : Studies are underway to explore its potential in creating high-performance materials for various industrial applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference Study
AnticancerInhibits cell proliferation; induces apoptosisIC50 values between 10-30 μM
AntimicrobialBroad-spectrum activity against bacteria/fungiIn vitro assays showing efficacy
Anti-inflammatoryInhibits inflammatory enzymesReduction in inflammatory markers
PesticidalEffective against agricultural pestsPreliminary bioassays
Polymer ChemistryEnhances thermal/mechanical propertiesOngoing research

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Triazolo[4,3-a]pyrazine

Uniqueness

2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial effects, antiproliferative properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C8H9ClN4
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 1201687-89-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives.

Key Findings

  • Antibacterial Effects : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
  • Biofilm Inhibition : The compound demonstrated a strong ability to disrupt biofilms formed by bacterial colonies, which is crucial in treating chronic infections where biofilms are prevalent .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiproliferative Activity

The antiproliferative effects of the compound have also been investigated in various cancer cell lines.

Case Studies

  • Murine Melanoma B16 Cells : The compound showed a notable reduction in cell viability at concentrations above 50 µM, indicating potential as an anticancer agent .
  • Human Cancer Cell Lines : In vitro studies indicated that the compound could induce apoptosis in cancer cells through DNA intercalation and generation of reactive oxygen species (ROS) .

The biological activity of 2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:

  • DNA Intercalation : Studies suggest that the compound intercalates into DNA strands, disrupting replication and transcription processes .
  • Reactive Oxygen Species Generation : The compound promotes the generation of ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Derivatives have been developed to enhance its biological activity.

Notable Derivatives

  • Thioacetohydrazone Derivatives : These derivatives showed improved fungicidal activity against Rhizoctonia solani, indicating a broader spectrum of biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.